molecular formula C17H14Cl2O2 B2909073 (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1582302-82-6

(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2909073
CAS No.: 1582302-82-6
M. Wt: 321.2
InChI Key: DSSDTNJRWQHEEV-UXBLZVDNSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking two aromatic rings. The 2,4-dichlorophenyl group at the β-position and the 4-ethoxyphenyl group at the α-position confer distinct electronic and steric properties. The ethoxy substituent (–OCH₂CH₃) is an electron-donating group, while the dichlorophenyl moiety introduces electron-withdrawing effects, creating a polarized π-system that enhances reactivity and intermolecular interactions. This compound’s E-configuration ensures planarity, critical for conjugation and applications in materials science and medicinal chemistry .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-15-8-4-13(5-9-15)17(20)10-6-12-3-7-14(18)11-16(12)19/h3-11H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSDTNJRWQHEEV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its antibacterial, antifungal, and antichlamydial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C16H14Cl2O\text{C}_{16}\text{H}_{14}\text{Cl}_{2}\text{O}

Key Properties:

  • CAS Number: 113093-57-5
  • Molecular Weight: 305.20 g/mol
  • Physical Form: Solid
  • Purity: ≥90%

Antibacterial Activity

Chalcone derivatives have shown significant antibacterial effects against various strains of bacteria. For example, studies report that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
This compoundTBDTBD

Antifungal Activity

Research indicates that chalcone derivatives possess antifungal properties as well. For instance, some studies have demonstrated that these compounds can inhibit fungal growth at varying concentrations, making them potential candidates for antifungal drug development .

Antichlamydial Activity

A notable area of interest is the antichlamydial activity of this compound. Recent studies have highlighted that chalcone derivatives can selectively target Chlamydia species, disrupting their growth and viability . The mechanism involves interference with the bacterial inclusion formation in infected cells.

Case Study:
In a study assessing the antichlamydial activity of various chalcones, it was found that certain derivatives significantly reduced the number of infectious elementary bodies (EBs) produced by Chlamydia trachomatis in human epithelial cells . This indicates a promising therapeutic potential for treating chlamydial infections.

The biological activity of this compound is largely attributed to its ability to interact with bacterial enzymes and disrupt cellular processes. The α,β-unsaturated carbonyl moiety is crucial for its reactivity with nucleophiles in microbial cells .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that certain chalcone derivatives exhibit low toxicity towards human cells while maintaining antimicrobial efficacy . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Name Substituents (α/β Positions) Key Structural Features Reference
(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (Target) α: 4-ethoxyphenyl; β: 2,4-dichlorophenyl Planar E-configuration; strong electron-withdrawing (Cl) and donating (–OCH₂CH₃) groups
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one α: 4-aminophenyl; β: 2,4-dichlorophenyl Amino group (–NH₂) enhances H-bonding; higher polarity
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (Compound 16) α: 2,4-dichlorophenyl; β: nitrofuran Nitrofuran introduces nitro group (–NO₂); increased redox activity
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one α: 2,3,4-trichlorophenyl; β: 4-chlorophenyl Higher halogen density; steric hindrance reduces conjugation efficiency

Key Observations :

  • Halogen positioning (e.g., 2,4-dichloro vs. 2,6-dichloro) influences electronic delocalization. For instance, 2,4-dichlorophenyl in the target compound optimizes conjugation compared to sterically crowded 2,3,4-trichlorophenyl derivatives .

Table 2: Comparative Bioactivity Profiles

Compound Name Biological Target/Activity Efficacy/Findings Reference
Target Compound Not explicitly reported (structural analogs suggest antiviral potential) Likely interacts with viral proteins (e.g., spike protein) via H-bonding/π-π stacking
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one Trypanocidal (in vitro) IC₅₀ = 12.3 µM; strong binding to trypanosomal enzymes via H-bonding
PAAPM (N-(4[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one] acetamide) SARS-CoV-2 spike protein inhibition Moderate binding affinity (ΔG = −8.2 kcal/mol)
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (Compound 16) Antifungal MIC = 8 µg/mL against Candida albicans; nitro group enhances redox-mediated toxicity

Key Observations :

  • The target compound’s dichlorophenyl and ethoxyphenyl groups may mimic binding modes of analogs like PAAPM, which interact with viral spike proteins .
  • Replacement of –OCH₂CH₃ with –NH₂ (as in ) shifts activity toward parasitic targets due to enhanced polarity and H-bond donor capacity .

Physical and Material Properties

Table 3: Optical and Crystallographic Comparisons

Compound Name Nonlinear Optical (NLO) Response Crystal Packing Features Reference
Target Compound Predicted high β (hyperpolarizability) Likely dense π-π stacking due to planar E-configuration
(E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one β = 1.2 × 10⁻²⁸ esu Anthracene enhances π-conjugation; strong NLO response
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Not reported O–H···O hydrogen bonding dominates packing; layered structure

Key Observations :

  • The target compound’s ethoxy group may reduce NLO efficiency compared to anthracene derivatives but improve solubility for optoelectronic applications .
  • Halogen substituents (Cl) enhance intermolecular van der Waals interactions, promoting stable crystal lattices .

Key Observations :

  • Halogenated chalcones generally exhibit moderate-to-high LogP values (2.5–4.0), favoring blood-brain barrier penetration .

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